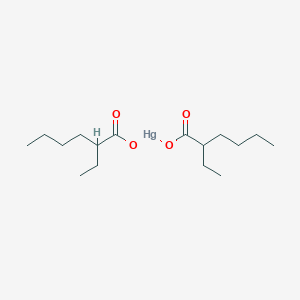
Mercuric ethylhexoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Mercuric ethylhexoate” are not available, mercury compounds are generally synthesized through various chemical reactions . For example, tribenzamides were synthesized from newly synthesized diamine and p-alkoxybenzoic acids by amidation reaction .Molecular Structure Analysis
The molecular structure of mercury compounds is complex and depends on the specific compound . For instance, the mold Aspergillus nidulans showed that increased mercury tolerance was associated with the upregulation of the transcriptional regulator gene hflB in response to mercury exposure .Chemical Reactions Analysis
Mercury compounds undergo various chemical reactions. For example, mercurial diuretics act primarily on active transport of sodium . The mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .Physical And Chemical Properties Analysis
Mercury is a silvery-white, shiny metal, which is liquid at room temperature . Due to its high surface tension, mercury has the ability to wet metals . When the solubility limit of a metal in mercury is exceeded, mercury still can wet the metal forming a thick silvery amalgam paste .Mécanisme D'action
The mechanism of action of mercury compounds is complex and depends on the specific compound. For example, mercurial diuretics act primarily on active transport of sodium . The mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .
Safety and Hazards
Orientations Futures
Future studies may focus on the design of novel strategies for targeting toxic metals in order to have a better understanding of the metal complexes behavior in living organisms . An alternative approach could be the development of nanostructured antimicrobials, which possess new chemical, physical and biological properties .
Propriétés
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


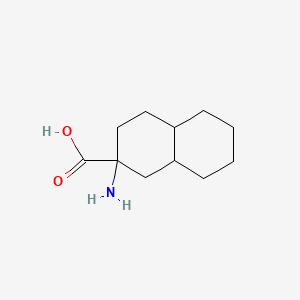
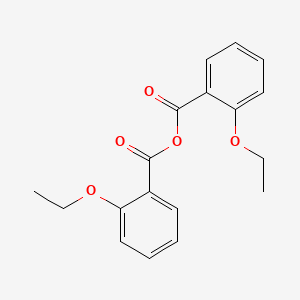



![Hexathia[3,3]-o-cyclophane](/img/structure/B579488.png)


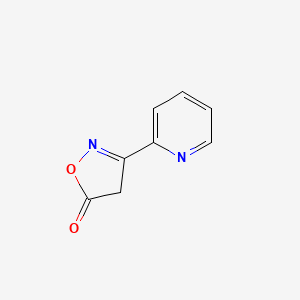
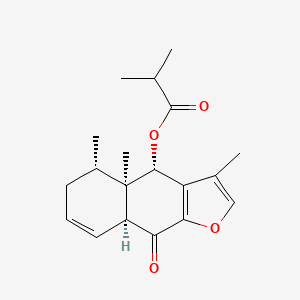
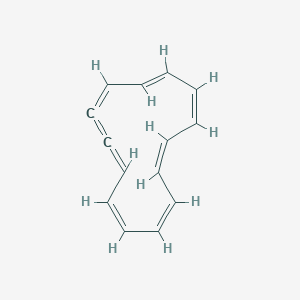
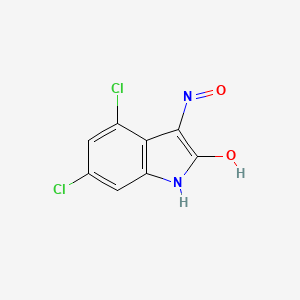
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)